The synthesis of 2,3-dihydro-1H-pyrrolizin-1-one can be achieved through several methods, with the most common being the [2+3] cycloaddition reaction involving azomethine ylides. These ylides are typically generated in situ from proline and ninhydrin, followed by their reaction with dialkyl acetylenedicarboxylates in alcoholic solvents. This method allows for efficient formation of the desired compound under mild conditions.
While specific industrial methods are less documented, the aforementioned synthetic routes can be scaled up for commercial production. The use of one-pot reactions and microwave assistance is particularly advantageous in industrial settings.
The molecular structure of 2,3-dihydro-1H-pyrrolizin-1-one features a bicyclic framework that includes a five-membered pyrrolidine ring fused to a six-membered ring containing a carbonyl group. The compound exhibits planarity due to resonance stabilization within the ring system.
The compound's structure allows for various chemical transformations, making it a versatile building block in organic synthesis.
2,3-dihydro-1H-pyrrolizin-1-one is involved in several types of chemical reactions:
The products formed depend on the specific reagents and conditions employed during these reactions.
2,3-dihydro-1H-pyrrolizin-1-one has been evaluated for its biological activity, particularly its antileishmanial properties against visceral leishmaniasis.
The compound appears to interact with the parasites responsible for visceral leishmaniasis, inhibiting their growth and proliferation. In vitro studies have demonstrated its stability in simulated gastric and intestinal fluids, suggesting potential for oral bioavailability.
Research indicates that while stable under normal conditions, the compound may decompose under extreme temperatures or acidic environments. Its pharmacokinetic profile supports further investigation into its therapeutic potential.
The physical and chemical properties of 2,3-dihydro-1H-pyrrolizin-1-one contribute to its utility in various applications:
These properties are crucial for its handling in laboratory and industrial settings.
2,3-dihydro-1H-pyrrolizin-1-one has several significant applications across various fields:
The compound has shown promise in drug discovery efforts, particularly as a potential treatment for diseases such as Alzheimer's disease due to its biological activity profile.
2,3-Dihydro-1H-pyrrolizin-1-one (CAS 17266-64-7) is a bicyclic heterocyclic compound with systematic IUPAC name 2,3-dihydropyrrolizin-1-one. Its molecular formula is C₇H₇NO, and it has a molecular weight of 121.14 g/mol [4] [5]. Structurally, it consists of a five-membered pyrrolidine ring fused to a six-membered unsaturated lactam ring, with the carbonyl group (C=O) at position 1 and partial unsaturation between C2-C3. This scaffold is classified as a pyrrolizine derivative, specifically a pyrrolizinone, due to the presence of the ketone functionality [2] [8]. Key structural features include:
Table 1: Nomenclature and Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 2,3-Dihydropyrrolizin-1-one |
CAS Number | 17266-64-7 |
Molecular Formula | C₇H₇NO |
Ring System | Bicyclic pyrrolizine |
Functional Groups | Lactam (cyclic amide) |
Hybridization | sp² at carbonyl, sp³ at C2-C3 |
The pyrrolizine scaffold emerged as a synthetic target in the mid-20th century due to its structural resemblance to bioactive alkaloids. Key milestones include:
Pyrrolizines gained prominence with the discovery of mitomycin C (isolated in 1958), a natural pyrrolizine alkaloid with potent antitumor properties [3]. This spurred systematic exploration of synthetic pyrrolizinones, including 2,3-dihydro-1H-pyrrolizin-1-one, as simplified pharmacophores.
Table 2: Historical Timeline of Key Discoveries
Year | Development | Significance |
---|---|---|
1958 | Isolation of mitomycin C | First bioactive pyrrolizine natural product |
1962 | Braunholtz’s synthesis of pyrrolizine derivatives | Early synthetic methodology |
2010 | Crystallographic analysis | Confirmed planar structure and H-bonding motifs |
2020s | Multicomponent synthesis routes | Enabled diverse functionalization |
The pyrrolizine core is a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile, driven by:
Anticancer Applications
Pyrrolizines exhibit potent antitumor effects via multiple mechanisms:
Table 3: Anticancer Pyrrolizine Derivatives and Their Targets
Compound | Target | IC₅₀/Activity | Cancer Type |
---|---|---|---|
Mitomycin C | DNA alkylator | 0.1–1 µM (cell assays) | Bladder, breast |
p-Methoxy benzylidene pyrrolizine | Unknown | 16 nM (MCF-7) | Breast adenocarcinoma |
Compound 1 | Tubulin polymerization | 0.12 µM (HeLa) | Cervical carcinoma |
CJ-16,264 | Bacterial cell wall | Antibiotic | N/A |
Anti-inflammatory Applications
The scaffold’s ability to inhibit eicosanoid biosynthesis is exemplified by:
Structure-Activity Relationship (SAR) Insights
Critical modifications that enhance bioactivity include:
Table 4: Structure-Activity Relationship of Key Modifications
Position | Modification | Biological Impact | Example Compound |
---|---|---|---|
C1 | Lactam carbonyl | Essential for H-bonding with targets | All derivatives |
C5 | Aroyl group (e.g., benzoyl) | Enhances COX inhibition and cellular uptake | Ketorolac impurity C |
C7 | Electron-withdrawing group | Increases DNA intercalation capacity | Nitrile-substituted analog |
Ring fusion | Quinoline annulation | Improves topoisomerase inhibition | Pyrroloquinolinone 5m |
Ongoing research explores molecular hybridization strategies, such as conjugating pyrrolizines with pyridine (e.g., 1H-pyrrolo[3,2-c]pyridines), to develop multitargeted inhibitors for resistant cancers [6] [9]. The scaffold’s pseudorotation ability further enables optimal 3D positioning of pharmacophoric groups in chiral binding pockets [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7